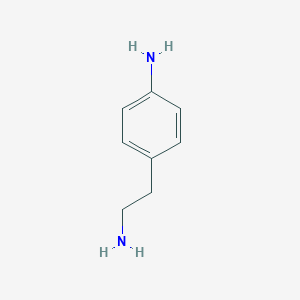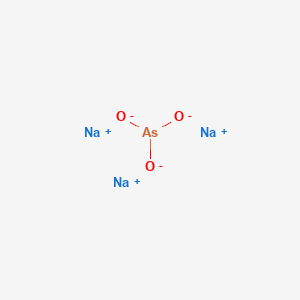
Trisodium arsenite
説明
Trisodium arsenite is an inorganic sodium salt composed of sodium cations and arsenate anions in a 3:1 ratio . It is a white or colorless solid that is highly toxic .
Synthesis Analysis
Trisodium arsenite can be synthesized by treating arsenic trioxide with sodium carbonate or sodium hydroxide . In a study, AuNPs of varying sizes were synthesized by combining different concentration ratios of trisodium citrate and HAuCl4 in a controlled manner .Molecular Structure Analysis
The molecular formula of Trisodium arsenite is AsNa3O3 . The compound consists of the polymer [AsO2]n−n associated with sodium cations, Na+ .Chemical Reactions Analysis
Trisodium arsenite can be used as a reducing agent in organic chemistry. It is able to reduce a trihaloalkane to a dihaloalkane .Physical And Chemical Properties Analysis
Trisodium arsenite has a molecular weight of 191.889 g/mol .科学的研究の応用
Trisodium Arsenite and Microbial Resistance : Arsenite (As(III)) is converted into more toxic methylarsenite (MAs(III)) by microbes. A bacterial permease, ArsP, shows resistance to MAs(III) and Rox(III) but not to inorganic As(III) or pentavalent organoarsenicals. This implies a potential role of trisodium arsenite in microbial resistance mechanisms (Chen, Madegowda, Bhattacharjee, & Rosen, 2015).
Mutagenicity and Carcinogenicity : Trisodium arsenite is a strong dose-dependent mutagen, particularly in inducing large deletion mutations. The mutagenic activity relies on reactive oxygen species, linking arsenite's carcinogenicity to its mutagenic potential (Hei, Liu, & Waldren, 1998).
Arsenite-induced Cell Transformation : Arsenite exposure at low concentrations can induce cell transformation in mouse epidermal cells. This transformation requires the activation of Erk but not JNK, shedding light on the molecular pathways affected by arsenite exposure (Huang, Ma, Li, Goranson, & Dong, 1999).
Toxicity Studies : In studies focusing on the relative toxicity of trisodium arsenite and arsenious acid on the house fly, Musca Domestica L., it was found that their toxicities were indistinguishable under certain conditions, indicating a possible similar mode of action (Pearson & Richardson, 1933).
Synthesis of Optically Active Arsonolipids : Trisodium arsenite reacts with glycidol to yield optically active arsonolipids, indicating its utility in synthesizing these compounds. The thermotropic transition characteristics of arsonolipids have potential implications in material science (Serves, Tsivgoulis, Sotiropoulos, Ioannou, & Jain, 1992).
Stimulating Angiogenesis and Tumorigenesis : Low concentrations of trivalent inorganic arsenic (arsenite) can stimulate blood vessel growth and enhance tumor growth, indicating the potential role of arsenite in tumor development and metastasis (Soucy, Ihnat, Kamat, Hess, Post, Klei, Clark, & Barchowsky, 2003).
Impact on Adipogenesis and Mitochondrial Biogenesis : Exposure to arsenite suppresses differentiation of murine brown adipocytes, mitochondrial biogenesis, and thermogenesis, potentially linking arsenite exposure to metabolic disorders (Bae, Jang, Kim, Mahato, Schaecher, Kim, Kim, & Ro, 2019).
作用機序
Safety and Hazards
Trisodium arsenite is highly toxic . Contact with the substance can yield symptoms such as skin irritation, burns, itching, thickened skin, rash, loss of pigment, poor appetite, a metallic or garlic taste, stomach pain, nausea, vomiting, diarrhea, convulsions, decreased blood pressure, and headache .
特性
IUPAC Name |
trisodium;arsorite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/AsO3.3Na/c2-1(3)4;;;/q-3;3*+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJDHVPHQDPJCHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][As]([O-])[O-].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AsNa3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40161442 | |
| Record name | Trisodium arsenite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40161442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.889 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trisodium arsenite | |
CAS RN |
14060-38-9, 13464-37-4 | |
| Record name | Arsenious acid, sodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014060389 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trisodium arsenite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40161442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trisodium arsenite | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.333 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



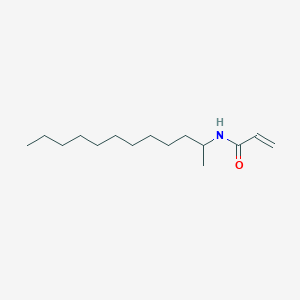
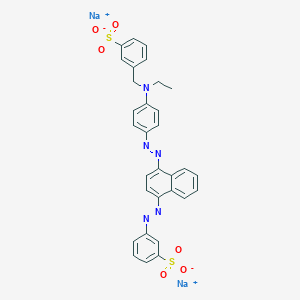

![Bicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B83092.png)
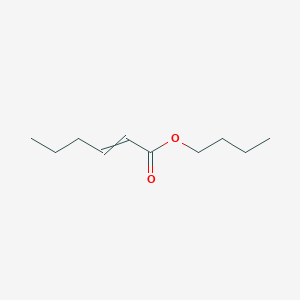
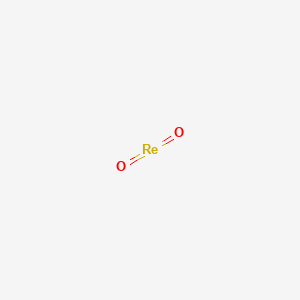

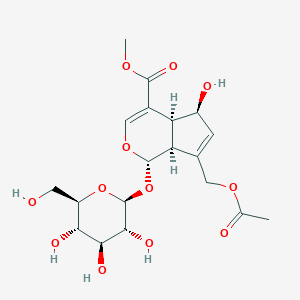
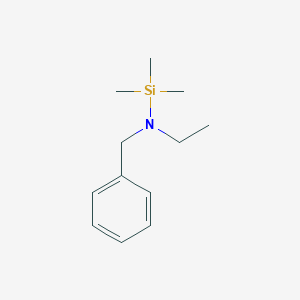

![methyl 2-[2-amino-N-[3-(dimethylamino)propyl]anilino]benzoate](/img/structure/B83112.png)


